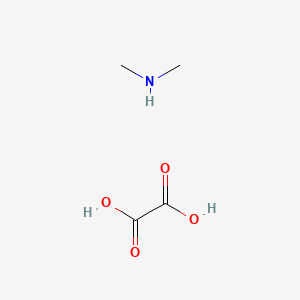
Oxalic acid--N-methylmethanamine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid–N-methylmethanamine (1/1) is a compound formed by the combination of oxalic acid and N-methylmethanamine in a 1:1 molar ratio. Oxalic acid, also known as ethanedioic acid, is a dicarboxylic acid with the formula (COOH)₂. N-methylmethanamine, also known as methylamine, is an organic compound with the formula CH₃NH₂. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–N-methylmethanamine (1/1) typically involves the reaction of oxalic acid with N-methylmethanamine under controlled conditions. One common method is to dissolve oxalic acid in water and then add N-methylmethanamine to the solution. The reaction is usually carried out at room temperature, and the product is obtained by evaporating the solvent.
Industrial Production Methods
In an industrial setting, the production of oxalic acid–N-methylmethanamine (1/1) can be scaled up by using larger reactors and more efficient solvent recovery systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for mixing and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid–N-methylmethanamine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxalic acid–N-methylmethanamine (1/1) with potassium permanganate can produce carbon dioxide and water, while reduction with sodium borohydride can yield simpler amines and alcohols.
Scientific Research Applications
Oxalic acid–N-methylmethanamine (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxalic acid–N-methylmethanamine (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can act as a chelating agent, binding to metal ions and affecting their availability and activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxalic acid–1-(1H-benzimidazol-6-yl)-N-methylmethanamine (2/1): A similar compound with a different ratio and additional functional groups.
Oxalic acid–N,N-dimethylmethanamine (1/1): A compound with two methyl groups attached to the amine.
Uniqueness
Oxalic acid–N-methylmethanamine (1/1) is unique due to its specific combination of oxalic acid and N-methylmethanamine in a 1:1 ratio. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
10532-45-3 |
|---|---|
Molecular Formula |
C4H9NO4 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
N-methylmethanamine;oxalic acid |
InChI |
InChI=1S/C2H7N.C2H2O4/c1-3-2;3-1(4)2(5)6/h3H,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
QPLQMMSGMAAEIG-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















